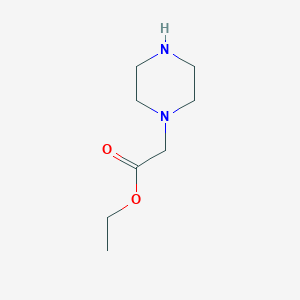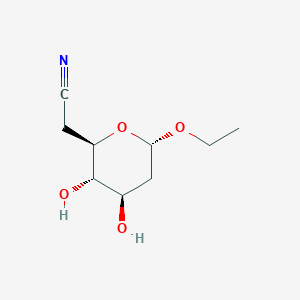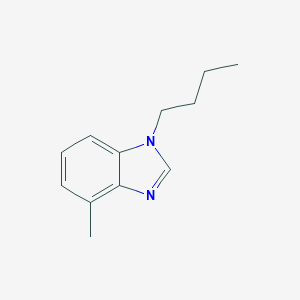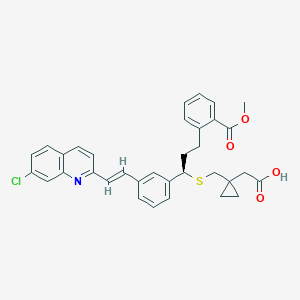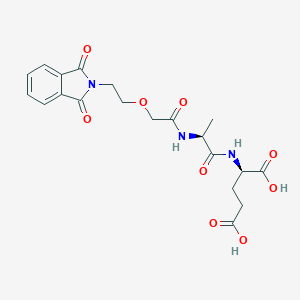
4,6-dimethyl-1H-benzimidazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-1H-benzimidazol-5-ol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is commonly known as lumazine and has a unique structure that makes it suitable for different biological and chemical processes.
Mécanisme D'action
The mechanism of action of lumazine is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. Lumazine has a rigid structure that allows it to bind to specific sites on proteins and enzymes, altering their activity and function.
Effets Biochimiques Et Physiologiques
Lumazine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, protecting cells from oxidative stress. Lumazine has also been shown to enhance the activity of enzymes involved in energy metabolism, improving cellular respiration and ATP production.
Avantages Et Limitations Des Expériences En Laboratoire
Lumazine has several advantages for lab experiments, including its fluorescent properties, its ability to bind to specific sites on proteins and enzymes, and its potential applications in photodynamic therapy. However, lumazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for lumazine research, including the development of new synthesis methods, the identification of new applications in biotechnology and medicine, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of lumazine and its interactions with proteins and enzymes.
Méthodes De Synthèse
The synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol can be achieved through various methods. One of the most common approaches is the reaction between 2-amino-4,6-dimethylpyrimidine and glyoxal in the presence of a strong acid catalyst. This reaction yields a mixture of lumazine and its derivatives, which can be further purified to obtain the desired product.
Applications De Recherche Scientifique
Lumazine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a fluorescent probe for monitoring protein-protein interactions, identifying enzyme-substrate interactions, and studying protein folding dynamics. Additionally, lumazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Numéro CAS |
148832-44-4 |
|---|---|
Nom du produit |
4,6-dimethyl-1H-benzimidazol-5-ol |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
4,6-dimethyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(11-4-10-7)6(2)9(5)12/h3-4,12H,1-2H3,(H,10,11) |
Clé InChI |
SJVHEJUZWOOPIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
SMILES canonique |
CC1=CC2=C(C(=C1O)C)N=CN2 |
Synonymes |
1H-Benzimidazol-5-ol,4,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



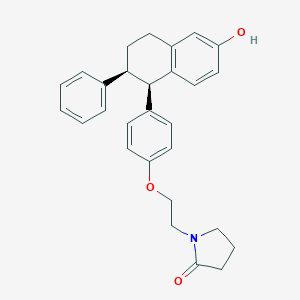

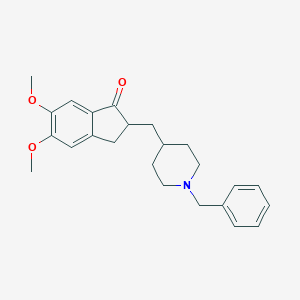

![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)

![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
